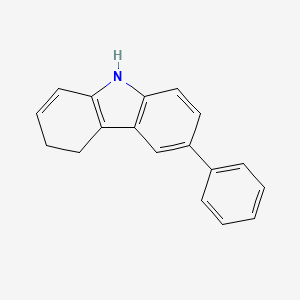

6-Phenyl-4,9-dihydro-3H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-4,9-dihydro-3H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-3,5-7,9-12,19H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSZRSOPNHNIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)NC3=C2C=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 6 Phenyl 4,9 Dihydro 3h Carbazole

Mechanistic Studies of Functionalization Reactions on the Dihydrocarbazole Core

There are no specific mechanistic studies available for the functionalization of 6-Phenyl-4,9-dihydro-3H-carbazole. However, based on the general reactivity of dihydrocarbazoles and related N-aryl heterocycles, functionalization is expected to proceed via several key pathways.

The nitrogen atom of the dihydrocarbazole core, being a secondary amine, is a prime site for functionalization. N-alkylation, N-arylation, and N-acylation reactions are anticipated to be facile. The mechanism for N-alkylation would likely follow an SN2 pathway with alkyl halides, while N-arylation could be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The mechanism for the latter involves oxidative addition of the aryl halide to the metal catalyst, followed by coordination of the dihydrocarbazole nitrogen, deprotonation, and reductive elimination to form the N-C bond.

Functionalization of the carbon framework would likely target the electron-rich aromatic ring or the activated positions on the partially saturated cyclohexenone ring.

Electrophilic and Nucleophilic Substitution Patterns on the Aromatic and Aliphatic Rings

Electrophilic Substitution:

The aromatic ring of 6-Phenyl-4,9-dihydro-3H-carbazole is expected to be the primary site for electrophilic substitution. The nitrogen atom, being a powerful electron-donating group, will activate the aromatic ring towards electrophiles. The directing effect of the nitrogen atom and the phenyl group will determine the regioselectivity of these reactions. The positions ortho and para to the nitrogen (C5 and C7) are predicted to be the most nucleophilic. However, steric hindrance from the adjacent phenyl group at C6 might disfavor substitution at C5, potentially leading to a preference for substitution at C7. The phenyl group itself could also undergo electrophilic substitution, although it is less activated than the carbazole (B46965) ring system.

Predicted Reactivity Order for Electrophilic Aromatic Substitution: C7 > C5 > C8 > C1

| Reaction Type | Expected Major Product(s) |

| Nitration (HNO₃/H₂SO₄) | 7-Nitro-6-phenyl-4,9-dihydro-3H-carbazole |

| Halogenation (Br₂/FeBr₃) | 7-Bromo-6-phenyl-4,9-dihydro-3H-carbazole |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 7-Acyl-6-phenyl-4,9-dihydro-3H-carbazole |

| Friedel-Crafts Alkylation (RCl/AlCl₃) | 7-Alkyl-6-phenyl-4,9-dihydro-3H-carbazole |

Nucleophilic Substitution:

Nucleophilic substitution is less likely on the electron-rich aromatic ring unless activated by strongly electron-withdrawing groups, which are not present in the parent structure. The aliphatic ring does not possess a suitable leaving group for classical nucleophilic substitution. However, conjugate addition to the enamine-like system is a possibility under certain conditions.

Oxidation and Reduction Chemistry of the 4,9-dihydro-3H-carbazole Framework

The 4,9-dihydro-3H-carbazole framework is susceptible to both oxidation and reduction, which would significantly alter its structure and properties.

Oxidation:

The most anticipated oxidation reaction is the aromatization of the dihydrocarbazole core to the corresponding fully aromatic carbazole. This transformation results in a more stable, planar, and conjugated system. A variety of oxidizing agents can be employed for this purpose.

| Oxidizing Agent | Expected Product |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 6-Phenyl-9H-carbazole |

| Manganese Dioxide (MnO₂) | 6-Phenyl-9H-carbazole |

| Palladium on Carbon (Pd/C) with a hydrogen acceptor | 6-Phenyl-9H-carbazole |

The reaction mechanism with an agent like DDQ would involve initial hydride abstraction from the dihydrocarbazole, followed by proton loss to achieve aromatization.

Reduction:

Reduction of the 6-Phenyl-4,9-dihydro-3H-carbazole could target either the enamine-like double bond within the dihydrocarbazole core or the phenyl substituent. Catalytic hydrogenation is a plausible method for the reduction of the C4a-C9a double bond, which would yield the corresponding 1,2,3,4,4a,9a-hexahydrocarbazole. The phenyl group would require more forcing conditions for its reduction to a cyclohexyl group.

| Reducing Agent | Expected Product |

| Sodium Borohydride (NaBH₄) / Sodium Cyanoborohydride (NaBH₃CN) | Likely reduction of the enamine double bond to yield the tetrahydrocarbazole derivative. |

| Catalytic Hydrogenation (H₂, Pd/C) | Reduction of the enamine double bond and potentially the phenyl ring under harsher conditions. |

Photochemical Reactivity and Excited State Behavior of 6-Phenyl-4,9-dihydro-3H-carbazole

Specific photochemical studies on 6-Phenyl-4,9-dihydro-3H-carbazole are not available. However, the photochemistry of carbazoles and related diphenylamine (B1679370) systems has been investigated. Upon absorption of UV light, the molecule is promoted to an excited singlet state. From here, it can undergo several processes:

Fluorescence: Radiative decay back to the ground state, which is a common characteristic of many carbazole derivatives. The phenyl substituent is likely to influence the wavelength and quantum yield of fluorescence.

Intersystem Crossing: Transition to a triplet excited state. This triplet state can then undergo phosphorescence or further photochemical reactions.

Photochemical Reactions: The excited state may have different reactivity compared to the ground state. For dihydrocarbazoles, photochemical oxidation or rearrangement reactions are conceivable, potentially leading to the formation of radical species or undergoing cyclization reactions if appropriate substituents are present.

Stereochemical Considerations in 6-Phenyl-4,9-dihydro-3H-carbazole Transformations

The core structure of 6-Phenyl-4,9-dihydro-3H-carbazole is achiral. However, the introduction of a substituent at certain positions or reactions involving the non-aromatic part of the molecule can create stereocenters.

For instance, if a substituent is introduced at C4, a chiral center is generated. In such cases, the use of a chiral reagent or catalyst could lead to the formation of one enantiomer in excess.

Reactions that reduce the enamine double bond will create two new stereocenters at C4a and C9a. The stereochemical outcome of such a reduction (i.e., the relative orientation of the hydrogens added) would depend on the reducing agent and the reaction conditions. A catalytic hydrogenation would likely lead to a syn-addition of hydrogen from the less sterically hindered face of the molecule.

Derivatization Strategies and Structural Modification of 6 Phenyl 4,9 Dihydro 3h Carbazole for Novel Analogues

Synthesis of Substituted Phenyl Analogues and their Influence on Electronic Properties

The peripheral phenyl ring at the 6-position of the 4,9-dihydro-3H-carbazole scaffold serves as a primary site for modification to fine-tune the electronic properties of the molecule. The introduction of various substituents onto this phenyl ring can significantly impact the electron density distribution across the entire carbazole (B46965) system, thereby influencing its photophysical characteristics and biological activity.

Standard cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are commonly employed to introduce a diverse array of substituted phenyl groups. For instance, the palladium-catalyzed Suzuki coupling of a boronic acid derivative of the carbazole precursor with variously substituted aryl halides allows for the systematic installation of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and alkyl groups, or electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3).

The nature of these substituents has a profound effect on the electronic landscape of the molecule. EDGs on the phenyl ring tend to increase the electron density of the carbazole core, which can enhance its highest occupied molecular orbital (HOMO) energy level. Conversely, EWGs decrease the electron density, leading to a stabilization of the lowest unoccupied molecular orbital (LUMO). These modifications directly influence the HOMO-LUMO energy gap, which is a critical parameter for applications in organic electronics and for modulating intracelluar activity in biological systems.

Table 1: Influence of Phenyl Ring Substituents on the Electronic Properties of 6-Aryl-4,9-dihydro-3H-carbazole Analogues (Illustrative)

| Substituent (R) on Phenyl Ring | Electronic Nature | Expected Effect on HOMO | Expected Effect on LUMO | Expected Change in HOMO-LUMO Gap |

| -OCH3 | Electron-Donating | Increase | Minimal Change | Decrease |

| -CH3 | Electron-Donating | Slight Increase | Minimal Change | Slight Decrease |

| -H | Neutral | Baseline | Baseline | Baseline |

| -Cl | Weakly Electron-Withdrawing | Slight Decrease | Slight Decrease | Minimal Change |

| -CN | Strongly Electron-Withdrawing | Decrease | Significant Decrease | Increase |

| -NO2 | Strongly Electron-Withdrawing | Significant Decrease | Significant Decrease | Increase |

Note: This table is illustrative and the exact effects can vary based on the position of the substituent and other structural features of the molecule.

Heteroatom Introduction and Modification within the Carbazole System

The introduction of heteroatoms, such as nitrogen, oxygen, or sulfur, into the carbazole framework is a powerful strategy to alter its physicochemical properties, including polarity, solubility, and hydrogen bonding capabilities. These modifications can lead to analogues with improved pharmacokinetic profiles and novel biological activities.

Within the 4,9-dihydro-3H-carbazole system, heteroatoms can be incorporated in several ways. One approach involves the synthesis of aza-analogs, where one or more carbon atoms in the carbocyclic rings are replaced by nitrogen. For example, pyridocarbazole derivatives, which are structurally related, have been extensively studied. The synthesis of such analogues often involves multi-step sequences starting from appropriately substituted anilines and cyclohexenone derivatives, followed by cyclization and aromatization steps.

Furthermore, the nitrogen atom at the 9-position of the carbazole ring is a key site for modification. N-alkylation, N-arylation, or the introduction of various functional groups can modulate the steric and electronic properties of the molecule. For instance, the introduction of a basic amino group via an alkyl chain can enhance water solubility and provide a handle for salt formation.

Side Chain Elaboration and Functionalization at Different Positions

The development of novel 6-phenyl-4,9-dihydro-3H-carbazole analogues frequently involves the elaboration and functionalization of side chains at various positions on the carbazole core. This strategy allows for the introduction of pharmacophoric features, the improvement of target binding affinity and selectivity, and the optimization of ADME (absorption, distribution, metabolism, and excretion) properties.

Functionalization can be achieved at the nitrogen atom (position 9) or at available carbon positions on the carbocyclic rings. For instance, N-alkylation with functionalized alkyl halides can introduce a variety of side chains containing hydroxyl, carboxyl, or amino groups. These functional groups can participate in hydrogen bonding interactions with biological targets.

Moreover, electrophilic substitution reactions, such as Friedel-Crafts acylation or Vilsmeier-Haack formylation, can be employed to introduce functional handles onto the aromatic rings of the carbazole nucleus, provided the reaction conditions are carefully controlled to achieve regioselectivity. These handles can then be further elaborated to build more complex side chains. For example, a formyl group can be converted into an oxime, a Schiff base, or can undergo reductive amination to introduce diverse amine-containing moieties.

Regioselective Synthesis of Advanced 6-Phenyl-4,9-dihydro-3H-carbazole Derivatives

The regioselective synthesis of advanced derivatives is crucial for establishing clear structure-activity relationships (SAR). Controlling the position of substituents on the carbazole scaffold allows for the precise probing of specific interactions with biological targets or for the directed tuning of material properties.

Directed ortho-metalation (DoM) is a powerful technique to achieve regioselective functionalization. By using a directing group, typically attached to the nitrogen at position 9, it is possible to deprotonate a specific ortho-position with a strong base, followed by quenching with an electrophile to introduce a desired substituent. Subsequent removal of the directing group yields the regioselectively functionalized carbazole.

Transition-metal-catalyzed C-H activation is another emerging strategy for the regioselective derivatization of carbazoles. These methods offer a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. By choosing the appropriate catalyst and directing group, it is possible to achieve selective functionalization at positions that are otherwise difficult to access.

Scaffold Hopping and Bioisosteric Replacements in Analogue Design

In the quest for novel analogues with improved properties, medicinal chemists often employ the strategies of scaffold hopping and bioisosteric replacement. frontiersin.orgscispace.comresearchgate.netnih.govnih.gov Scaffold hopping involves the replacement of the core carbazole structure with a different, yet functionally equivalent, scaffold that maintains the essential three-dimensional arrangement of key pharmacophoric groups. frontiersin.orgscispace.comresearchgate.netnih.govnih.gov This can lead to the discovery of new chemical series with distinct intellectual property, improved synthetic accessibility, or better physicochemical properties.

Table 2: Examples of Potential Bioisosteric Replacements for the 6-Phenyl-4,9-dihydro-3H-carbazole Scaffold

| Original Group/Scaffold | Bioisosteric Replacement | Potential Advantage |

| Phenyl ring at C-6 | Pyridyl, Thienyl, Pyrazolyl | Altered polarity, improved solubility, potential for new H-bonding interactions |

| Carbazole nitrogen (N-H) | N-CH3, N-CH2CH2OH | Increased lipophilicity, introduction of H-bond donor/acceptor |

| Benzene ring of carbazole | Pyrido-, Thieno-fused ring | Modulation of electronic properties, altered metabolic profile |

Note: The suitability of a particular bioisosteric replacement depends on the specific biological target and desired property improvements.

By systematically applying these derivatization strategies, researchers can generate a diverse library of 6-phenyl-4,9-dihydro-3H-carbazole analogues. The subsequent evaluation of these compounds will continue to elucidate the structure-activity relationships and unlock the full therapeutic and technological potential of this versatile chemical scaffold.

Theoretical and Computational Chemistry Approaches to 6 Phenyl 4,9 Dihydro 3h Carbazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 6-Phenyl-4,9-dihydro-3H-carbazole at the atomic and electronic levels. These methods allow for the prediction of various molecular attributes that are often difficult to measure experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For carbazole (B46965) derivatives, DFT calculations can provide valuable information about their ground state properties. While specific DFT studies on 6-Phenyl-4,9-dihydro-3H-carbazole are not extensively documented in publicly available literature, research on analogous compounds like 9-phenyl-9H-carbazole derivatives offers significant insights.

For instance, studies on 9-phenyl-9H-carbazole-based luminophores reveal that the electronic properties are heavily influenced by substituents on the phenyl group. nih.gov The lowest-energy absorption bands are typically attributed to the spin-allowed π–π* local excitation of the 9-phenyl-9H-carbazole moiety. nih.gov Theoretical calculations on related systems have also shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for determining the electronic and optical properties, can be finely tuned by altering the electronic environment of the carbazole core.

A hypothetical DFT analysis of 6-Phenyl-4,9-dihydro-3H-carbazole would likely involve geometry optimization to find the most stable molecular structure, followed by the calculation of electronic properties such as the HOMO-LUMO gap, electron density distribution, and molecular electrostatic potential (MEP). The MEP, for example, is useful for predicting sites of electrophilic and nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of 6-Phenyl-4,9-dihydro-3H-carbazole

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to electronic excitability and stability |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in determining the precise molecular geometry and conformational landscape of molecules like 6-Phenyl-4,9-dihydro-3H-carbazole. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

The conformational flexibility of the 4,9-dihydro-3H-carbazole ring system, along with the rotational freedom of the C-C bond connecting the phenyl group, gives rise to multiple possible conformers. Ab initio calculations can map the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule interacts with its environment, including biological receptors.

Molecular Dynamics Simulations of 6-Phenyl-4,9-dihydro-3H-carbazole in Biological Contexts

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the behavior of molecules over time. While specific MD simulations focusing on 6-Phenyl-4,9-dihydro-3H-carbazole are not readily found in the literature, the methodology is widely applied to similar molecules to understand their interactions within biological systems. mdpi.comajchem-a.com

Table 2: Key Parameters Analyzed in a Typical MD Simulation

| Parameter | Description |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. mdpi.com |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein. |

| Hydrogen Bonds | Analyzes the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-protein interaction. mdpi.com |

In Silico Screening and Virtual Ligand Design Based on the 6-Phenyl-4,9-dihydro-3H-carbazole Scaffold

The 6-Phenyl-4,9-dihydro-3H-carbazole scaffold represents a promising starting point for the design of new bioactive molecules. In silico screening and virtual ligand design are computational techniques used to identify and optimize potential drug candidates based on a given molecular scaffold. nih.govnih.gov

Virtual screening involves docking large libraries of compounds into the binding site of a target protein to predict their binding affinity and orientation. nih.gov The 6-Phenyl-4,9-dihydro-3H-carbazole scaffold can be used to generate a focused library of derivatives by adding various functional groups at different positions. These derivatives can then be virtually screened against a panel of biological targets to identify potential hits.

Structure-based virtual screening relies on the three-dimensional structure of the target protein. nih.gov This approach has been successfully used to identify lead compounds for a variety of targets. nih.gov

Reaction Pathway Energetics and Transition State Analysis of 6-Phenyl-4,9-dihydro-3H-carbazole Syntheses and Transformations

Computational chemistry can also be used to study the mechanisms and energetics of chemical reactions involved in the synthesis and transformation of 6-Phenyl-4,9-dihydro-3H-carbazole. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway.

For example, the synthesis of the carbazole core often involves reactions such as the Fischer indole (B1671886) synthesis or palladium-catalyzed cross-coupling reactions. theaic.org Computational analysis of these reactions for the specific case of 6-Phenyl-4,9-dihydro-3H-carbazole could help in optimizing reaction conditions, understanding regioselectivity, and predicting the feasibility of different synthetic routes.

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are directly related to the reaction rates. This information is invaluable for synthetic chemists looking to improve the efficiency of their synthetic strategies.

Exploration of Biological Activities and Mechanistic Insights of 6 Phenyl 4,9 Dihydro 3h Carbazole Derivatives

In Vitro Biological Screening Methodologies for Potential Activities

The initial assessment of the therapeutic potential of newly synthesized 6-phenyl-4,9-dihydro-3H-carbazole derivatives relies on a battery of in vitro screening assays. These laboratory-based tests are crucial for identifying and characterizing the biological effects of these compounds at a cellular and molecular level.

A primary area of investigation for carbazole (B46965) derivatives is their potential as anticancer agents. nih.gov Cell-based assays are fundamental in determining the ability of these compounds to inhibit the growth of cancer cells (antiproliferative activity) or to directly kill them (cytotoxic activity).

A common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov Researchers expose various human cancer cell lines, such as those from lung cancer (A549), colon cancer (HCT-116), breast cancer (MCF-7), and brain cancer (U-87 MG), to the test compounds over a specific period, typically 72 hours. semanticscholar.orgnih.gov The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is then calculated. For instance, studies on symmetrically substituted carbazole derivatives have demonstrated potent antiproliferative efficacy against a panel of cancer cell lines. semanticscholar.orgnih.gov

Another technique, the BrdU (bromodeoxyuridine) incorporation assay, specifically measures the inhibition of DNA synthesis, a key process in cell proliferation. Results have shown that certain carbazole derivatives can significantly decrease the number of BrdU-positive cells, confirming their potential to halt cancer cell proliferation in vitro. nih.gov Clonogenic assays further assess the long-term effect of the compounds on the ability of a single cancer cell to grow into a colony. semanticscholar.org

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound 14a (Carbazole derivative) | 7901 (Gastric Adenocarcinoma) | 11.8 ± 1.26 | frontiersin.org |

| Compound 14a (Carbazole derivative) | A875 (Human Melanoma) | 9.77 ± 8.32 | frontiersin.org |

| 2,7-Di(2-furyl)-9H-carbazole (27a) | A549, HCT-116, MCF-7, U-2 OS, U-87 MG, HEK293 | < 1 | semanticscholar.orgnih.gov |

| 3,6-Di(2-furyl)-9H-carbazole (36a) | HCT-116 (Colon Cancer) | 0.48 ± 0.06 | semanticscholar.orgnih.gov |

| 3,6-Di(2-furyl)-9H-carbazole (36a) | U-87 MG (Brain Cancer) | 2.19 ± 0.30 | semanticscholar.orgnih.gov |

| 3,6-Di(2-thienyl)-9H-carbazole (36b) | U-87 MG (Brain Cancer) | 1.40 ± 0.24 | semanticscholar.orgnih.gov |

Table 1. In Vitro Cytotoxic Activities of Selected Carbazole Derivatives.

To understand the mechanism of action, researchers perform assays to see if the carbazole derivatives interact with specific molecular targets, such as enzymes or receptors, that are crucial for disease processes.

One important class of targets for anticancer drugs is topoisomerases, enzymes that regulate DNA topology and are vital for cell replication. nih.govnih.gov Some carbazole-based compounds, like elliptinium, function as topoisomerase II (Topo II) poisons. nih.gov However, recent studies have identified symmetrically substituted carbazoles, such as 3,6-di(2-furyl)-9H-carbazole, as catalytic inhibitors of Topo II. semanticscholar.orgnih.gov These inhibitors prevent the enzyme from performing its function without trapping it on the DNA, a different mechanism that could potentially lead to fewer side effects. nih.gov Assays measuring the relaxation of supercoiled plasmid DNA or the decatenation of kinetoplast DNA are used to evaluate Topo II inhibition. semanticscholar.orgnih.gov

Other key enzymes in cell cycle regulation, such as the checkpoint kinases Wee1 and Chk1, are also potential targets. A series of N-6 substituted 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones were tested for their ability to inhibit these kinases. nih.gov Such studies are critical for identifying the specific pathways through which these compounds exert their antiproliferative effects. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, enzymes such as butyrylcholinesterase (BChE) are important targets. A series of 1,2,3,4-tetrahydro-9H-carbazole derivatives were specifically designed and evaluated as BChE inhibitors, with some compounds showing potent and selective activity. nih.gov

Carbazole derivatives are also recognized for their potential to combat microbial infections. nih.gov Standard broth microdilution or agar (B569324) disk diffusion methods are used to determine the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi. nih.govresearchgate.net These panels often include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal species (e.g., Candida albicans). nih.govresearchgate.netmdpi.com Some carbazole derivatives have demonstrated excellent antibacterial activity with MIC values comparable to standard antibiotics like vancomycin. nih.gov

For antiviral activity, assays typically involve infecting host cells with a specific virus (e.g., Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), or Human Cytomegalovirus (HCMV)) and then treating the cells with the carbazole compounds. nih.gov The effectiveness of the compound is measured by the reduction in viral replication or viral titer. For example, certain indolocarbazoles have been identified as good inhibitors of HCMV strains. nih.gov The antiviral mechanism can involve the inhibition of viral enzymes, such as the viral kinase UL97 in the case of HCMV. nih.gov

Structure-Activity Relationship (SAR) Studies for 6-Phenyl-4,9-dihydro-3H-carbazole Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. By systematically modifying the chemical structure of the 6-phenyl-4,9-dihydro-3H-carbazole scaffold and evaluating the resulting changes in potency and selectivity, researchers can identify key structural features required for the desired therapeutic effect. nih.govnih.gov

A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and bind to a specific biological target. For carbazole derivatives, the planar tricyclic ring system is a fundamental structural element. semanticscholar.org SAR studies aim to identify which parts of the molecule (pharmacophoric features) are critical for activity.

The type and position of substituents on the carbazole ring system have a profound impact on biological activity. nih.gov

N-9 Position: Substitution at the N-9 position of the carbazole ring is a common strategy to modulate activity. For instance, in a series of 1,2,3,4-tetrahydro-9H-carbazole derivatives designed as BChE inhibitors, attaching a piperidinium (B107235) ethyl group to the N-9 position resulted in the most potent compound. nih.gov

C-6 Position: The C-6 position is also a critical point for modification. In a series of pyrrolo[3,4-c]carbazole-diones, the nature of the side chain at the N-6 position determined the potency and selectivity for Wee1 and Chk1 kinase inhibition. nih.gov Analogues with neutral or cationic side chains were potent dual inhibitors, while those with acidic side chains were potent and selective Wee1 inhibitors. nih.gov

Aromatic Substituents: The nature and position of substituents on the phenyl ring can also be crucial. For anti-HCV agents, adding one or two methyl groups to an N-phenyl ring on the carbazole scaffold led to increased activity. nih.gov Similarly, for anti-HIV carbazoles, the position of a halogen atom was found to be vital for antiviral activity, which was further enhanced by the presence of an electron-withdrawing nitro group. nih.gov In a series of 1-phenyl-6H-pyrido[4,3-b]carbazole derivatives, the presence of large methylcarbamoyl or methylsulfonyl moieties at the 4' position of the phenyl group did not significantly increase cytostatic properties compared to the unsubstituted parent compound. ptfarm.pl

Mechanistic Insights into 6-Phenyl-4,9-dihydro-3H-carbazole Derivatives Remain an Emerging Field of Study

Detailed mechanistic investigations at the molecular level for 6-Phenyl-4,9-dihydro-3H-carbazole and its derivatives are not extensively documented in publicly available scientific literature. While the broader class of carbazole-containing compounds has been the subject of numerous studies, pinpointing the specific cellular pathway modulations and target engagements for this particular scaffold is challenging due to a lack of specific research.

The carbazole nucleus is a well-recognized pharmacophore, and various derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. General mechanisms of action for some carbazole alkaloids include DNA intercalation, inhibition of enzymes like topoisomerase, and modulation of various protein kinases. However, the substitution of a phenyl group at the 6-position and the dihydro nature of the carbazole ring in the "6-Phenyl-4,9-dihydro-3H-carbazole" core create a unique chemical entity. Its specific interactions with biological targets are expected to differ from other more extensively studied carbazole derivatives.

Currently, the available information is largely centered on the synthesis of this compound, often as an intermediate in the preparation of more complex molecules. In-depth biological evaluations and mechanistic studies to elucidate how these specific derivatives exert their effects at a molecular level—such as identifying their direct protein targets or the signaling pathways they influence—are not yet prevalent in the scientific literature.

As research in medicinal chemistry continues to evolve, it is anticipated that the biological activities and the underlying mechanisms of 6-Phenyl-4,9-dihydro-3H-carbazole derivatives will be explored more thoroughly. Future studies involving techniques such as affinity chromatography, proteomics, and molecular docking will be crucial in identifying their molecular targets and unraveling the intricate cellular pathways they modulate. Until such research is published, a detailed account of their mechanistic investigations remains to be written.

Emerging Applications and Future Research Trajectories for 6 Phenyl 4,9 Dihydro 3h Carbazole

Utility as a Synthetic Building Block in Complex Molecule Synthesis

The 6-Phenyl-4,9-dihydro-3H-carbazole core serves as a valuable intermediate in the synthesis of more complex molecular architectures, particularly fully aromatic carbazole (B46965) alkaloids and their analogues. The dihydrocarbazole framework can be readily aromatized through dehydrogenation reactions, providing a strategic pathway to construct substituted carbazoles that are otherwise challenging to access directly.

One of the primary applications of 6-Phenyl-4,9-dihydro-3H-carbazole as a synthetic building block is in the preparation of 3-phenylcarbazole derivatives. Catalytic dehydrogenation, often employing palladium on carbon (Pd/C) or other transition metal catalysts, efficiently converts the dihydrocarbazole to its fully aromatic counterpart. nih.govmdpi.comresearchgate.net This method is particularly useful for introducing a phenyl group at the C6 position (which becomes the C3 position in the aromatic carbazole). The resulting 3-phenylcarbazole scaffold is a key component in various biologically active molecules and functional materials.

Furthermore, the reactivity of the dihydro-3H-carbazole system allows for various functionalization reactions prior to aromatization. The enamine-like character of the dihydropyrrole ring makes the C1 and C4 positions susceptible to electrophilic substitution, enabling the introduction of additional functional groups. This stepwise approach, involving functionalization of the dihydrocarbazole followed by aromatization, offers a powerful strategy for the synthesis of polysubstituted carbazoles with precise regiochemical control. This is a significant advantage over direct substitution on the often less reactive aromatic carbazole core.

The synthesis of various natural carbazole alkaloids and their derivatives can be envisioned starting from appropriately substituted dihydrocarbazole precursors. nih.govresearchgate.net For instance, the strategic placement of substituents on the 6-phenyl-4,9-dihydro-3H-carbazole framework could facilitate the construction of complex alkaloids through subsequent cyclization and functional group manipulations.

Role in Advanced Functional Materials Design

The unique combination of a partially saturated and an aromatic ring system in 6-Phenyl-4,9-dihydro-3H-carbazole makes it an interesting candidate for the design of advanced functional materials. While the fully aromatic carbazole unit is well-known for its application in organic electronics, the dihydro analogue offers distinct properties that can be harnessed for specific functionalities. magtech.com.cnmdpi.comresearchgate.netresearchgate.net

The 6-Phenyl-4,9-dihydro-3H-carbazole moiety can be incorporated into polymeric structures to impart specific properties. The nitrogen atom of the dihydrocarbazole ring can be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, allowing for its integration into polymer backbones or as a pendant group.

The resulting polymers could exhibit interesting thermal and morphological properties. The non-coplanar structure of the dihydrocarbazole unit, in contrast to the planar aromatic carbazole, can disrupt polymer chain packing, potentially leading to materials with lower crystallinity and improved solubility. These characteristics are often desirable for solution-processable materials used in organic electronic devices.

Moreover, the electronic properties of the dihydrocarbazole unit can be tuned through derivatization. By introducing electron-donating or electron-withdrawing groups on the phenyl ring or the carbazole nucleus, the HOMO and LUMO energy levels of the resulting polymer can be modulated. This opens up possibilities for designing polymers with tailored charge transport properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The ability of the carbazole nitrogen to participate in hydrogen bonding and other non-covalent interactions makes 6-Phenyl-4,9-dihydro-3H-carbazole a promising building block for supramolecular chemistry. nih.gov The phenyl substituent provides an additional site for π-π stacking interactions, further directing the self-assembly process.

By designing appropriate derivatives, it is possible to create molecules that self-assemble into well-defined nanostructures, such as nanofibers, vesicles, or organogels. These self-assembled systems can exhibit emergent properties that are not present in the individual molecules. For example, the formation of ordered aggregates can lead to enhanced fluorescence or the creation of stimuli-responsive materials that change their properties in response to external triggers like light, heat, or the presence of specific analytes.

The partially saturated nature of the dihydrocarbazole ring can influence the geometry and stability of these supramolecular assemblies, offering a means to control their morphology and function.

Chemo-Sensor and Biosensor Development Utilizing the Carbazole Framework

The carbazole framework is a well-established platform for the development of chemosensors and biosensors due to its inherent fluorescence and ability to be functionalized with specific recognition moieties. nih.govresearchgate.net While most research has focused on fully aromatic carbazoles, the 6-Phenyl-4,9-dihydro-3H-carbazole scaffold presents new opportunities in this field.

The fluorescence of the dihydrocarbazole core can be sensitive to its local environment. The binding of an analyte to a receptor unit attached to the carbazole framework can induce a change in the fluorescence intensity or wavelength, providing a detectable signal. The phenyl group at the C6 position can be functionalized with various recognition units to create sensors for a wide range of analytes, including metal ions, anions, and small organic molecules.

For biosensor development, the 6-Phenyl-4,9-dihydro-3H-carbazole can be conjugated to biomolecules such as peptides, nucleic acids, or antibodies. The resulting bioconjugates can be used to detect specific biological targets with high sensitivity and selectivity. The partially saturated ring may offer advantages in terms of linker attachment and spatial orientation of the recognition element.

Development of Fluorescent Probes and Labels Based on 6-Phenyl-4,9-dihydro-3H-carbazole

The intrinsic fluorescence of the carbazole nucleus makes it an attractive core for the development of fluorescent probes and labels. nih.govrsc.org The 6-Phenyl-4,9-dihydro-3H-carbazole system offers a tunable fluorophore that can be tailored for specific imaging applications.

The emission properties of dihydrocarbazole derivatives can be modulated by introducing substituents on the aromatic ring or the phenyl group. This allows for the creation of probes with emission wavelengths spanning the visible spectrum. The non-planar structure of the dihydrocarbazole may also lead to solvatochromic effects, where the fluorescence color changes with the polarity of the solvent, making them useful as environmental sensors.

These fluorescent probes can be used for a variety of applications, including cellular imaging, tracking of biological processes, and as labels for biomolecules in immunoassays and other diagnostic techniques. The ability to functionalize the molecule at different positions provides a high degree of control over the probe's properties, such as its solubility, cell permeability, and targeting specificity.

Unexplored Reactivity and Derivatization Opportunities for Material Science Applications

The full potential of 6-Phenyl-4,9-dihydro-3H-carbazole in material science remains largely unexplored. The unique reactivity of the dihydro-3H-carbazole ring system offers numerous opportunities for the synthesis of novel derivatives with interesting properties.

The enamine-like double bond is susceptible to a variety of reactions, including cycloadditions, electrophilic additions, and transition-metal-catalyzed cross-coupling reactions. chim.itnih.govresearchgate.net These reactions can be used to introduce a wide range of functional groups and to construct more complex heterocyclic systems. For example, [4+2] cycloaddition reactions could lead to the formation of novel polycyclic aromatic compounds with potential applications in organic electronics.

Furthermore, the C-H bonds of the dihydrocarbazole framework can be selectively functionalized using modern synthetic methods, such as transition-metal-catalyzed C-H activation. chim.it This would allow for the direct introduction of functional groups at positions that are not easily accessible through classical methods, opening up new avenues for the design of functional materials.

The exploration of these unexplored reaction pathways and the synthesis of novel derivatives of 6-Phenyl-4,9-dihydro-3H-carbazole are expected to lead to the discovery of new materials with advanced optical, electronic, and biological properties.

Conclusion and Outlook for 6 Phenyl 4,9 Dihydro 3h Carbazole Research

Summary of Key Achievements in 6-Phenyl-4,9-dihydro-3H-carbazole Chemistry and Biological Exploration

While direct research on 6-Phenyl-4,9-dihydro-3H-carbazole is limited, the broader family of carbazole (B46965) derivatives has seen significant achievements in both chemistry and biological exploration. These achievements provide a foundation for understanding the potential of this specific compound.

In the realm of chemical synthesis , numerous methods have been developed for the construction of the carbazole core and its subsequent functionalization. rsc.org Traditional methods include the Graebe-Ullmann reaction, Bucherer carbazole synthesis, and the Borsche-Drechsel cyclization. nih.govresearchgate.net More modern techniques involve transition metal-catalyzed reactions, such as palladium-catalyzed C-H functionalization and cross-coupling reactions, which offer greater efficiency and regioselectivity. nih.govchim.itnumberanalytics.com These advanced methods are crucial for creating complex carbazole derivatives, including those with phenyl substituents. rsc.org The synthesis of various substituted carbazoles, such as those with functionalities at the C-3 and C-6 positions, has been reported, indicating that the synthesis of 6-Phenyl-4,9-dihydro-3H-carbazole is chemically feasible. echemcom.com

From a biological perspective , carbazole derivatives are a wellspring of diverse pharmacological activities. echemcom.comnih.govexlibrisgroup.com They have been investigated for a wide array of therapeutic applications, including:

Antimicrobial properties : Many carbazole derivatives have shown potent activity against various bacterial and fungal strains. nih.govnih.govshd-pub.org.rs The introduction of different substituents on the carbazole nucleus can significantly influence their antimicrobial spectrum and efficacy. echemcom.com

Anticancer activity : Substituted carbazoles have been evaluated for their potential as antitumor agents, with some demonstrating significant cytotoxicity against human cancer cell lines. nih.govresearchgate.netresearchgate.net

Neuroprotective effects : Certain N-substituted carbazoles have exhibited neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. nih.gov

Anticonvulsant activity : Some carbazole derivatives have been synthesized and evaluated for their anticonvulsant effects. ijfans.org

These findings for the broader carbazole class strongly suggest that 6-Phenyl-4,9-dihydro-3H-carbazole could possess interesting biological properties worthy of investigation.

Identification of Current Challenges and Knowledge Gaps in its Academic Research

Despite the extensive research on carbazoles, there are significant challenges and knowledge gaps, particularly concerning the specific compound 6-Phenyl-4,9-dihydro-3H-carbazole.

A major challenge in carbazole chemistry is achieving regioselectivity during functionalization. chim.it The carbazole nucleus has multiple reactive sites, and controlling the position of substitution, such as introducing a phenyl group specifically at the C-6 position, can be complex and require sophisticated synthetic strategies. chim.itresearchgate.net While methods for C-H functionalization are advancing, their applicability to the dihydro-carbazole system for selective C-6 phenylation needs to be explored. chim.it

Furthermore, the structure-activity relationships for many biological activities of carbazoles are not fully understood. For instance, while it is known that substitutions at various positions can modulate activity, the precise influence of a phenyl group at the C-6 position of a 4,9-dihydro-3H-carbazole core on any given biological target is currently unknown. echemcom.com This lack of understanding makes the rational design of new, potent analogs challenging.

Future Research Directions and Potential Impact in Chemical Sciences

The future of research on 6-Phenyl-4,9-dihydro-3H-carbazole is promising and could have a significant impact on various areas of chemical sciences.

Future research should initially focus on:

Developing and optimizing a synthetic route to 6-Phenyl-4,9-dihydro-3H-carbazole. This would likely involve leveraging modern synthetic methodologies like palladium-catalyzed cross-coupling reactions. rsc.org A successful synthesis would provide the necessary material for full characterization and subsequent biological screening.

Comprehensive biological screening of the synthesized compound. Based on the known activities of other carbazole derivatives, it would be prudent to evaluate its potential as an antimicrobial, anticancer, and neuroprotective agent. echemcom.comnih.govnih.gov

Computational studies to predict the compound's physicochemical properties and potential biological targets. This could help to guide experimental work and provide insights into its mechanism of action.

The potential impact of this research extends across several domains:

Medicinal Chemistry : The discovery of novel biological activities for 6-Phenyl-4,9-dihydro-3H-carbazole could lead to the development of new therapeutic agents. researchgate.net Its unique substitution pattern may result in improved potency, selectivity, or pharmacokinetic properties compared to existing carbazole-based compounds.

Materials Science : Carbazole derivatives are known for their unique electronic and photophysical properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. nih.govnumberanalytics.comelsevierpure.commagtech.com.cn The phenyl substitution in 6-Phenyl-4,9-dihydro-3H-carbazole could modulate these properties in interesting ways, opening up new avenues for materials design. researchgate.netntu.edu.sg

Synthetic Methodology : The development of a selective and efficient synthesis for 6-Phenyl-4,9-dihydro-3H-carbazole could contribute to the broader field of synthetic organic chemistry by providing new tools and strategies for the functionalization of heterocyclic compounds. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are common synthetic routes for 6-Phenyl-4,9-dihydro-3H-carbazole derivatives?

- Methodological Answer : The synthesis typically involves oxidative dimerization and cross-coupling reactions. For example, bicarbazole derivatives can be synthesized via FeCl₃-mediated oxidative dimerization of alkylated 9H-carbazole precursors, followed by iodination and Sonogashira coupling with phenylacetylene . Alkyl chain length (e.g., ethyl vs. hexyl) is adjusted during alkylation to modulate solubility and aggregation behavior.

Q. Which characterization techniques are critical for verifying the structure of carbazole derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) and X-ray diffraction (XRD) are essential for structural confirmation. Photophysical properties (absorption/emission spectra) should be analyzed in solution and solid states to assess aggregation effects. For instance, fluorescence maxima shifts between tetrahydrofuran solutions (e.g., 416 nm) and solid-state emissions (e.g., 428 nm) highlight alkyl chain-dependent intermolecular arrangements .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for carbazole derivatives?

- Methodological Answer : Contradictions often arise from solvent polarity, aggregation states, or substituent effects. For example, bicarbazole derivatives with ethyl chains may exhibit broader emission bands compared to hexylated analogs due to disordered packing . Iterative analysis using dynamic light scattering (DLS) or XRD can clarify intermolecular interactions. Cross-validate findings with computational models (e.g., DFT) to correlate structural features with observed properties .

Q. What strategies optimize the photophysical properties of carbazole-based materials for OLED applications?

- Methodological Answer : Substituent engineering is key. Introducing electron-withdrawing groups (e.g., bromine) at specific positions (e.g., C-6) enhances charge transport, while alkyl chains (e.g., hexyl) reduce aggregation-induced quenching. For deep-blue emission, prioritize derivatives with rigid cores (e.g., 6,6′-bis(phenylethynyl)-bicarbazole) over triethynylbenzene-centered analogs, which exhibit blue-green shifts due to extended conjugation .

Q. How can researchers design carbazole derivatives for specific optoelectronic applications?

- Methodological Answer : Tailor the aromatic core and substituents to target desired properties. For example:

- High thermal stability : Incorporate bulky tert-butyl groups at C-3 and C-6 positions .

- Tunable emission : Use Sonogashira coupling to attach phenylethynyl groups, which red-shift emission wavelengths while maintaining solubility .

- Charge transport : Bromination at strategic positions improves hole-injection capabilities in organic semiconductors .

Q. What methodologies are effective for analyzing structure-function relationships in carbazole derivatives?

- Methodological Answer : Combine experimental and computational approaches:

- XRD : Resolve molecular packing and π-π stacking distances to predict charge mobility .

- Time-dependent density functional theory (TD-DFT) : Model electronic transitions and compare with experimental absorption spectra .

- Electrochemical profiling : Cyclic voltammetry (CV) measures HOMO/LUMO levels to assess suitability for hole/electron transport layers .

Contradiction Analysis in Experimental Data

Q. How should researchers address discrepancies in reported synthetic yields for carbazole derivatives?

- Methodological Answer : Yield variations often stem from reaction conditions (e.g., catalyst loading, solvent purity). For example, Sonogashira coupling efficiency drops if Pd(PPh₃)₄ is underutilized or if moisture-sensitive intermediates degrade . Reproduce protocols with rigorously dried solvents and inert atmospheres. Validate intermediates via thin-layer chromatography (TLC) before proceeding to subsequent steps.

Q. Why do some carbazole derivatives exhibit unexpected aggregation-induced emission (AIE) behavior?

- Methodological Answer : AIE contradictions may arise from competing steric and electronic effects. For instance, ethyl-substituted derivatives form disordered aggregates with broader emission, whereas hexyl chains promote ordered packing and sharper bands . Use grazing-incidence wide-angle X-ray scattering (GIWAXS) to correlate alkyl chain length with solid-state morphology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.